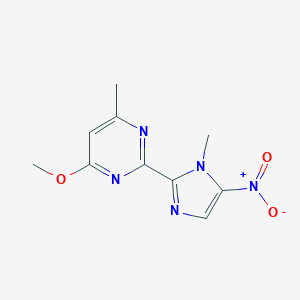
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to have a wide range of scientific research applications. One of its most important applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has also been studied for its potential use in the treatment of other diseases, such as malaria and tuberculosis. It has been found to exhibit potent anti-malarial and anti-tuberculosis activity, making it a promising candidate for the development of new drugs to combat these diseases.
Wirkmechanismus
The mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is not fully understood. However, it is believed to work by inhibiting key enzymes involved in various cellular processes, including DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemische Und Physiologische Effekte
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and exhibit anti-malarial and anti-tuberculosis activity. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. Additionally, the anti-inflammatory and anti-oxidant properties of this compound make it a useful tool for studying the role of inflammation and oxidative stress in various diseases.
However, there are also some limitations to using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are currently exploring ways to modify the structure of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- to improve its potency and reduce its toxicity.
Another area of research is the use of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in the treatment of other diseases, such as malaria and tuberculosis. Researchers are currently exploring the potential of this compound as a new treatment option for these diseases.
Finally, researchers are also interested in further understanding the mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. By gaining a better understanding of how this compound works, researchers may be able to develop more effective treatments for a wide range of diseases.
Synthesemethoden
The synthesis of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- involves the reaction of 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-pyrimidine with a suitable reagent. The reaction conditions and reagents used can vary depending on the desired product. The synthesis of this compound has been well-established in the literature and can be carried out using standard laboratory techniques.
Eigenschaften
CAS-Nummer |
103980-46-7 |
|---|---|
Produktname |
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- |
Molekularformel |
C10H11N5O3 |
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
4-methoxy-6-methyl-2-(1-methyl-5-nitroimidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C10H11N5O3/c1-6-4-7(18-3)13-9(12-6)10-11-5-8(14(10)2)15(16)17/h4-5H,1-3H3 |
InChI-Schlüssel |
QYWBLCRVCKGBCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
Andere CAS-Nummern |
103980-46-7 |
Synonyme |
4-methoxy-6-methyl-2-(1-methyl-5-nitro-imidazol-2-yl)pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



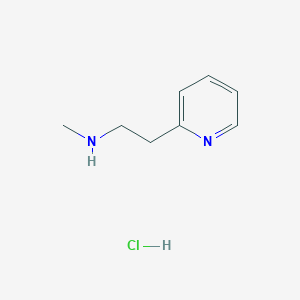
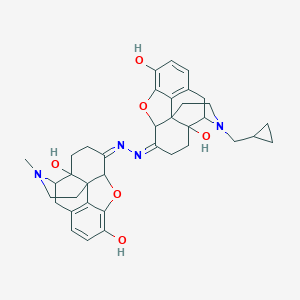
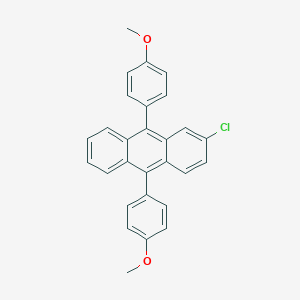

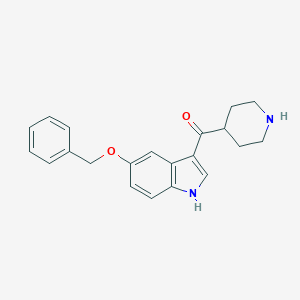
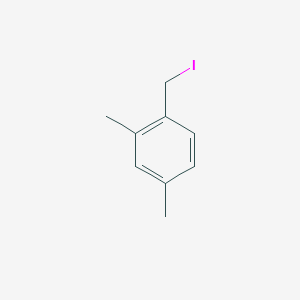
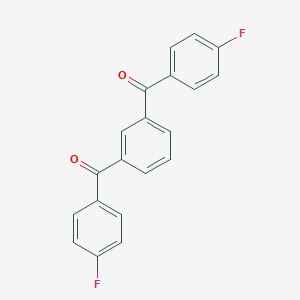




![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)

